molecular formula C19H15N3 B14310525 9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine CAS No. 112801-44-2

9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine

Cat. No.: B14310525
CAS No.: 112801-44-2
M. Wt: 285.3 g/mol
InChI Key: RHGATKODNOHKMQ-UHFFFAOYSA-N
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Description

9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine is a heterocyclic compound that features a fluorene core substituted with a pyridine ring and two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine typically involves the condensation of 9H-fluorene-2,7-diamine with pyridine-4-carboxaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, leading to alterations in their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 9-[(Pyridin-3-YL)methylidene]-9H-fluorene-2,7-diamine
  • 9-[(Pyridin-2-YL)methylidene]-9H-fluorene-2,7-diamine
  • 9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diol

Uniqueness

9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

112801-44-2

Molecular Formula

C19H15N3

Molecular Weight

285.3 g/mol

IUPAC Name

9-(pyridin-4-ylmethylidene)fluorene-2,7-diamine

InChI

InChI=1S/C19H15N3/c20-13-1-3-15-16-4-2-14(21)11-19(16)17(18(15)10-13)9-12-5-7-22-8-6-12/h1-11H,20-21H2

InChI Key

RHGATKODNOHKMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=CC3=CC=NC=C3)C4=C2C=CC(=C4)N

Origin of Product

United States

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